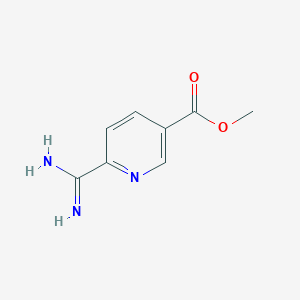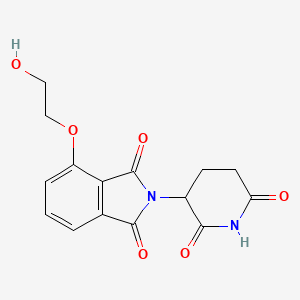
Thalidomide-O-PEG1-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-PEG1-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later repurposed for its anti-inflammatory and anti-cancer properties . The addition of polyethylene glycol (PEG) to thalidomide enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG1-OH involves the conjugation of thalidomide with a PEG moiety. The process typically starts with the activation of the hydroxyl group on the PEG chain, followed by its reaction with the thalidomide molecule under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-O-PEG1-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the thalidomide or PEG moieties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions include hydroxylated and substituted derivatives of this compound, which can have enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying PEGylation and its effects on drug properties.
Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular proteins.
Medicine: Explored for its anti-inflammatory, immunomodulatory, and anti-cancer properties. .
Wirkmechanismus
The mechanism of action of Thalidomide-O-PEG1-OH involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex . By binding to cereblon, the compound can modulate the degradation of specific proteins, leading to its anti-inflammatory and anti-cancer effects. The PEG moiety enhances the compound’s pharmacokinetic properties, allowing for better distribution and prolonged activity in the body .
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound, known for its teratogenic effects but also its anti-inflammatory and anti-cancer properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness: Thalidomide-O-PEG1-OH stands out due to its PEGylation, which significantly improves its solubility and bioavailability compared to its parent compound and other derivatives. This makes it a valuable compound for pharmaceutical research and development, offering potential advantages in drug delivery and therapeutic efficacy .
Eigenschaften
Molekularformel |
C15H14N2O6 |
|---|---|
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-(2-hydroxyethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N2O6/c18-6-7-23-10-3-1-2-8-12(10)15(22)17(14(8)21)9-4-5-11(19)16-13(9)20/h1-3,9,18H,4-7H2,(H,16,19,20) |
InChI-Schlüssel |
HUGQAOWECNGJFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


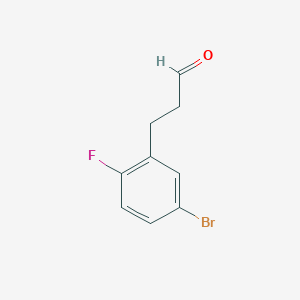
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)
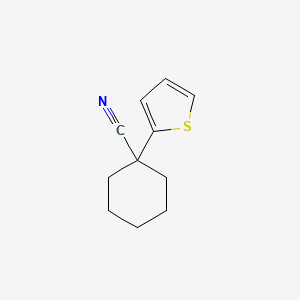
![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)
![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)
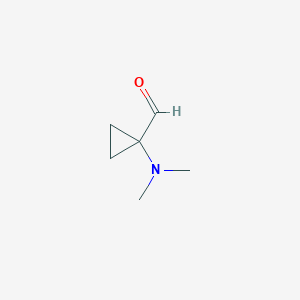
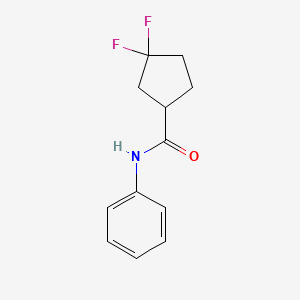
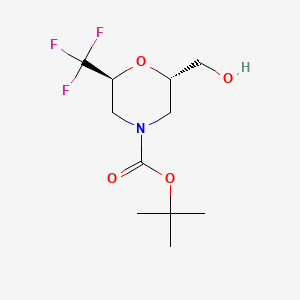
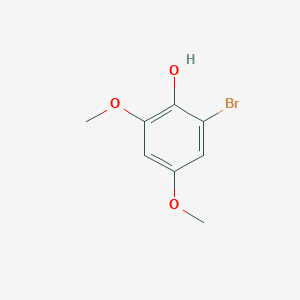
![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)

